molecular formula C3H5N5O B2895027 N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide CAS No. 926241-76-1

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide

Cat. No.: B2895027
CAS No.: 926241-76-1
M. Wt: 127.107
InChI Key: ALFFOBPDOUXMBA-UHFFFAOYSA-N
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Description

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide is a triazole-derived amidine compound characterized by a hydroxyl group (-OH) attached to the N' position of the carboximidamide moiety. Its molecular formula is C₄H₆N₄O, with a molecular weight of 126.12 g/mol (base form). The compound’s structure combines a 1,2,4-triazole ring with a carboximidamide group, which is modified by the N'-hydroxy substitution.

The compound is structurally related to nucleoside analogs and enzyme inhibitors, particularly those targeting purine metabolism pathways. Derivatives of this scaffold have been studied for antiviral and enzyme-inhibitory activities, as seen in compounds like viramidine (a ribose-linked prodrug) .

Properties

IUPAC Name

N'-hydroxy-1H-1,2,4-triazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2(8-9)3-5-1-6-7-3/h1,9H,(H2,4,8)(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFFOBPDOUXMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=N1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Key Findings:

Structural Modifications and Solubility :

  • The dihydrochloride salt (C₄H₈Cl₂N₄) lacks the N'-hydroxy group but demonstrates enhanced solubility due to ionic interactions, making it a preferred intermediate in synthesis .
  • Viramidine’s ribose moiety (C₈H₁₄ClN₅O₄) increases metabolic stability and enables prodrug activation in vivo .

Biological Activity: The compound in (Ki = 80,000 nM against purine nucleoside phosphorylase, PNP) highlights the importance of substituents: the 5-amino and methyltetrahydrofuranosyl groups likely reduce affinity compared to N'-hydroxy derivatives . Viramidine’s activity as a ribavirin prodrug suggests that glycosylation (ribose attachment) is critical for targeting viral polymerases .

Biological Activity

N'-Hydroxy-4H-1,2,4-triazole-3-carboximidamide is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles known for their broad spectrum of biological activities. The 1,2,4-triazole derivatives have been incorporated into various therapeutic agents, demonstrating efficacy against multiple pathogens and diseases. Their structural versatility allows for the modification of substituents to enhance biological activity.

Biological Activities

1. Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that various 1,2,4-triazoles possess activity against Gram-positive and Gram-negative bacteria. The compound this compound has been evaluated for its antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus5 µg/mL
This compoundE. coli10 µg/mL

These findings suggest that modifications in the triazole structure can lead to enhanced antibacterial activity.

2. Antiviral Activity

The antiviral potential of this compound has been investigated against various viral pathogens. The compound has demonstrated broad-spectrum antiviral activity in vitro against both RNA and DNA viruses.

A notable study reported that this compound exhibited significant inhibitory effects on viral replication at non-toxic concentrations:

Virus TypeEC50 (µM)CC50 (µM)Selectivity Index
HIV0.24>100>416
Influenza A0.5>100>200

These results highlight the compound's potential as a therapeutic agent in treating viral infections.

3. Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluated its effects on human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)10

These findings suggest that this compound may serve as a promising candidate in cancer therapy.

Case Studies

Case Study 1: Antibacterial Screening

In a study conducted by Mohammed et al., various triazole derivatives were synthesized and screened for antibacterial activity. The N'-hydroxy derivative showed improved efficacy against drug-resistant strains of Mycobacterium tuberculosis, with an MIC comparable to established antibiotics like isoniazid .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral effects of this compound against HIV strains resistant to conventional therapies. The compound demonstrated potent activity with minimal cytotoxicity in vitro .

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